3-Oxo-2-phenylhexanenitrile
Description
Importance of the β-Ketonitrile Functional Group in Organic Synthesis
The β-ketonitrile functional group is a key structural motif in organic chemistry, characterized by a ketone and a nitrile group separated by a single carbon atom. pearson.com This arrangement of functional groups imparts a unique reactivity profile, making β-ketonitriles valuable intermediates in a wide array of chemical transformations. rsc.orgthieme-connect.com They are integral to the synthesis of a diverse range of organic compounds, including cyclic hydrocarbons, aromatic systems, and various heterocyclic structures. rsc.orgnih.govresearchgate.net
The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening α-carbon, making it susceptible to a variety of reactions. This inherent reactivity allows β-ketonitriles to participate in cascade, domino, and sequential reactions, often facilitated by different catalysts. rsc.orgnih.gov Consequently, they serve as foundational materials for constructing more complex molecular frameworks, including those found in biologically active compounds like chromenes and quinolines. rsc.orgnih.gov The versatility of β-ketonitriles is further demonstrated by their use in the synthesis of 5-aminopyrazoles, a class of compounds with applications in the pharmaceutical and agrochemical industries. nih.govbeilstein-journals.org This is typically achieved through the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org
Contextualization of 3-Oxo-2-phenylhexanenitrile within Modern Synthetic Methodologies
This compound, with its distinct molecular structure, is a prime example of a β-ketonitrile that finds application in modern synthetic methodologies. uni.lu Its synthesis and reactions are emblematic of the broader utility of this class of compounds.
Recent advancements have focused on developing efficient and environmentally benign pathways for the synthesis of β-ketonitriles. thieme-connect.comresearchgate.net Methodologies such as metal-free synthesis via C-F bond cleavage and N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions highlight the ongoing innovation in this area. rsc.orgresearchgate.net These modern approaches often feature broad substrate scope, good functional group tolerance, and mild reaction conditions. researchgate.net
The compound 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile, a derivative of this compound, serves as a key intermediate in the synthesis of Lomevactone, a psychostimulant and antidepressant. wikipedia.org This underscores the practical importance of this structural class in medicinal chemistry. The synthesis involves a conjugate 1,4-alkylation reaction, showcasing a classic application of β-ketonitrile chemistry. wikipedia.org
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C12H13NO |
| Monoisotopic Mass | 187.09972 Da |
| InChI | InChI=1S/C12H13NO/c1-2-6-12(14)11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
| InChIKey | WOWZLACRYYWSFE-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C(C#N)C1=CC=CC=C1 |
| Data sourced from PubChem uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-2-phenylhexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-12(14)11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWZLACRYYWSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105909-68-0 | |
| Record name | 3-oxo-2-phenylhexanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Oxo 2 Phenylhexanenitrile and Its Analogues
Carbon-Carbon Bond Forming Reactions
The formation of the core carbon framework of ketonitriles is often achieved through reactions that create new carbon-carbon bonds, establishing the characteristic 1,3-dicarbonyl-like structure.
Conjugate addition, also known as 1,4-addition, is a powerful reaction for C-C bond formation. nih.govbiomedres.us In the context of α,β-unsaturated carbonyl compounds, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the conjugated double bond. biomedres.us This allows nucleophiles to attack the β-position, leading to the formation of a new C-C bond. biomedres.usnih.gov
The mechanism involves the nucleophilic attack on the β-carbon, which generates an enolate intermediate. Subsequent protonation of this enolate, followed by keto-enol tautomerism, yields the saturated carbonyl product. biomedres.us This strategy is fundamental for building the carbon skeleton of molecules like 3-Oxo-2-phenylhexanenitrile. For instance, the alkyl chain (the propyl group in hexanenitrile) can be introduced by reacting an appropriate nucleophile with an α,β-unsaturated precursor. Lithium diorganocopper reagents (Gilman reagents) are particularly effective nucleophiles for these 1,4-additions, capable of transferring alkyl, aryl, or alkenyl groups. nih.gov
| Reagent Type | Nucleophile | Substrate Example | Product Type |
| Gilman Reagent | R₂CuLi | α,β-Unsaturated Ketone | β-Alkylated Ketone |
| Enolate | Carbanion | α,β-Unsaturated Nitrile | γ-Ketonitrile |
| Cyanide | CN⁻ | α,β-Unsaturated Ketone | β-Cyanoketone |
This table illustrates general examples of conjugate addition reactions relevant to ketonitrile synthesis.
The Michael reaction is a specific and widely used type of conjugate addition, typically involving the addition of a stabilized carbanion (enolate) to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor. crdeepjournal.orgmdpi.com This method is exceptionally useful for the synthesis of β-ketonitriles.
The reaction can be conceptualized in two primary ways for this target structure:
Addition of a cyanide nucleophile to an α,β-unsaturated ketone : This directly installs the nitrile group at the β-position relative to the carbonyl.
Addition of a ketone enolate to an α,β-unsaturated nitrile : This forms the carbon skeleton, resulting in a γ-ketonitrile.
The scope of nucleophiles in Michael additions is broad and includes doubly stabilized carbon nucleophiles such as β-ketoesters and β-cyanoesters. mdpi.com Asymmetric Michael additions, which use chiral catalysts to control the stereochemical outcome, are powerful tools for creating complex molecules with specific stereogenic centers. princeton.edursc.org
| Nucleophile (Michael Donor) | Acceptor | Catalyst Example | Product Feature |
| Malononitrile (B47326) | α,β-Unsaturated Ketone | Quinidine-derived primary amine | Excellent enantioselectivity (83–97% ee) biomedres.us |
| Diethyl malonate | Nitroalkene | Thiourea derivative | High enantiomeric excess (88% ee) rsc.org |
| Acetaldehyde | Nitroolefin | (S)-diphenylprolinol silyl ether | Access to β-substituted GABA derivatives rsc.org |
This table provides examples of Michael addition reactions used in the synthesis of functionalized nitrile compounds.
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). mdpi.comphasetransfercatalysis.com This is achieved by a catalyst, typically a quaternary ammonium salt, which transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. mdpi.comrsc.org
In the synthesis of oxo-nitriles, PTC is particularly effective for cyanation reactions. For example, an α-haloketone dissolved in an organic solvent can be converted to a β-ketonitrile by reaction with an aqueous solution of sodium or potassium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). phasetransfer.com The catalyst forms an ion pair with the cyanide anion, rendering it soluble and highly reactive in the organic phase. rsc.org
This methodology offers several advantages, including the use of inexpensive reagents, milder reaction conditions, and simplified workup procedures. mdpi.comchemicalbook.com Furthermore, the development of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, has enabled asymmetric synthesis, allowing for the generation of optically active products with high enantioselectivity. crdeepjournal.orgprinceton.edu
| Substrate | Cyanide Source | Catalyst Type | Key Advantage |
| α-Haloketone | aq. KCN/NaCN | Quaternary Ammonium Salt (e.g., TBAB) | Overcomes immiscibility of reactants phasetransfer.com |
| β-Ketoester | Electrophilic Cyanide Reagent | Chiral Cinchona Alkaloid | Asymmetric α-cyanation crdeepjournal.org |
| Alkyl Halide | aq. NaCN | Aliquat 336® | High yield, industrial applicability chemicalbook.com |
This table summarizes applications of Phase Transfer Catalysis in the generation of nitriles.
Catalytic Approaches to this compound Scaffolds
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance.
Transition metals like nickel, palladium, and copper are widely used to catalyze the formation of nitriles. These methods often involve the cross-coupling of aryl or alkyl halides with a cyanide source.
Nickel catalysis has emerged as a powerful tool for transformations involving the cyano group. A key strategy is the activation of carbon-cyano (C-CN) bonds, which are typically stable and unreactive. phasetransfercatalysis.com Nickel(0) complexes can undergo oxidative addition into the C-CN bond of an aryl or alkyl nitrile, forming an organonickel(II) cyanide intermediate. phasetransfercatalysis.com
This activation enables "transnitrilation" or "cyano-group metathesis," where the cyano group is exchanged between different molecular scaffolds. For example, a nickel catalyst can mediate the reaction between an aryl nitrile and an aryl thioether, resulting in a reversible exchange of the -CN and -SR groups. phasetransfer.com This approach allows for the synthesis of new nitriles from existing ones under relatively mild conditions. Another advanced strategy is deaminative cyanation, where primary alkyl amines are converted into pyridinium salts and subsequently reacted with a cyanide source like Zn(CN)₂ in the presence of a nickel catalyst to yield alkyl nitriles.
These methods expand the synthetic utility of nitriles, treating them not just as static functional groups but as reactive handles for further molecular diversification. phasetransfer.comchemicalbook.com
| Reaction Type | Substrates | Catalyst System | Key Feature |
| Thiolation | Aryl Nitrile, Thiolate | Ni(COD)₂ / dcype | C-CN bond activation and C-S bond formation chemicalbook.com |
| Deaminative Cyanation | Alkyl Amine (via Pyridinium Salt), Zn(CN)₂ | NiCl₂, Xantphos | Converts amines to nitriles |
| Aryl Exchange | Aryl Nitrile, Aryl Thioether | Nickel / dcype | Reversible cyano group metathesis phasetransfer.com |
This table highlights selected nickel-catalyzed strategies for nitrile synthesis and transformation.
Transition Metal-Mediated Nitrile Formation
Manganese-Catalyzed Cross-Coupling Reactions for Functionalized Nitriles
The use of earth-abundant and low-toxicity manganese as a catalyst has gained significant traction in organic synthesis. researchgate.net In the context of nitrile functionalization, manganese catalysis provides a sustainable and efficient alternative to traditional methods. nih.gov One prominent strategy involves the hydrogenative cross-coupling or "borrowing hydrogen" methodology, where alcohols are used as alkylating agents for nitriles. rsc.orgnih.gov This process is atom-economical, producing water as the sole byproduct. nih.gov
The general mechanism involves the manganese catalyst performing a dual role: first, it facilitates the dehydrogenation of an alcohol to form an aldehyde in situ. Subsequently, the catalyst activates the α-C-H bond of the nitrile, which then undergoes a condensation reaction with the aldehyde. The final step is the hydrogenation of the resulting unsaturated intermediate by the manganese hydride species, which was formed during the initial alcohol dehydrogenation, to yield the α-alkylated nitrile. nih.gov
Manganese pincer complexes have proven particularly effective in these transformations. For instance, a manganese(I) pincer complex has been successfully employed in the redox-neutral coupling of nitriles with allylic alcohols to generate δ-hydroxynitriles in good yields (50-94%). rsc.org While not a direct synthesis of β-ketonitriles, this method demonstrates the capability of manganese catalysts to forge new carbon-carbon bonds at the α-position of nitriles. The alkylation of nitriles with alcohols under manganese catalysis is tolerant of a wide array of functional groups. nih.gov
| Catalyst Type | Reactants | Product Type | Key Features |
| Pincer Manganese(I) Complex | Nitrile, Allylic Alcohol | δ-Hydroxynitrile | Redox-neutral, good functional group tolerance. rsc.org |
| Homogeneous Manganese Complex | Nitrile, Alcohol | α-Alkylated Nitrile | Atom-economical, uses abundant alcohols, water as byproduct. nih.gov |
| PNN-Manganese Complex | Nitrile, Amine | Secondary Imine | Hydrogenative cross-coupling, good yields and selectivity. researchgate.net |
Lewis Acid Catalysis in β-Ketonitrile Enolate Chemistry
Lewis acid catalysis is a cornerstone of modern organic synthesis, particularly in reactions involving carbonyl compounds and their enolate equivalents. nih.gov In the synthesis of β-ketonitriles, Lewis acids can play a crucial role in activating substrates and controlling selectivity. oup.com
One innovative approach involves the Lewis acid-catalyzed decarboxylative cyanation of cyclic enol carbonates. oup.com In this method, treatment of the enol carbonate with a Lewis acid, such as a trityl salt, triggers decarboxylation to form a putative oxyallyl cation intermediate. This intermediate then reacts with a cyanide source, like trimethylsilyl cyanide (TMSCN), to afford the β-ketonitrile. A notable feature of this reaction is its regioselectivity, where the cyanation often occurs selectively at the more sterically hindered site of the intermediate, leading to the formation of β-ketonitriles with a quaternary carbon center. oup.com
The reaction proceeds through the formation of the oxyallyl cation, which is then trapped by the cyanide nucleophile. Subsequent silylation of the oxygen and final desilylation yields the desired product. This methodology provides a route to multi-substituted β-ketonitriles from readily accessible starting materials. oup.com
Visible Light-Promoted Organic Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions, enabling a wide range of organic transformations that were previously challenging. nih.gov
Acyl Radical Generation in Synthetic Routes to Ketonitriles
Acyl radicals are versatile intermediates that can participate in various bond-forming reactions. nih.govnih.gov Visible-light photoredox catalysis offers a mild and efficient way to generate these radicals from a variety of precursors, including aldehydes, α-ketoacids, and carboxylic acids. nih.govbeilstein-journals.org
The general principle involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with an acyl precursor. For example, α-ketoacids can be readily converted to their corresponding carboxylates, which then undergo oxidative decarboxylation via SET with the excited photocatalyst to generate an acyl radical. nih.gov Similarly, aldehydes can be converted to acyl radicals through a hydrogen atom transfer (HAT) process. researchgate.net
While the direct coupling of acyl radicals with nitrile-containing compounds to form β-ketonitriles is a specific application, the generation of these radicals provides a foundational step for such potential synthetic routes. The mild conditions and high functional group tolerance of these photochemical methods make them attractive for complex molecule synthesis. nih.govrsc.org
Carboazidation of Alkenes Leading to Nitrile-Containing Products
Visible light also facilitates multi-component reactions, allowing for the rapid construction of molecular complexity from simple starting materials. researchgate.net An example relevant to nitrile-containing products is the three-component carboazidation of unactivated alkenes. researchgate.net
In this process, a photocatalyst, upon irradiation with visible light, promotes the generation of an azide (B81097) radical from a source like trimethylsilyl azide (TMSN3). This highly reactive radical then adds to an unactivated alkene. The resulting carbon-centered radical intermediate can be trapped by a Michael acceptor, such as acrylonitrile. This tandem radical addition sequence results in the formation of a new carbon-carbon and carbon-nitrogen bond, incorporating both an azide and a nitrile group into the final product. researchgate.net This method is operationally simple and avoids the use of stoichiometric oxidants, providing straightforward access to functionalized azido derivatives. researchgate.netrsc.org
Electrochemical Synthesis Methods
Electrochemistry offers a sustainable and powerful platform for organic synthesis, using electrons as traceless reagents to drive redox reactions. researchgate.net This approach avoids the need for chemical oxidants or reductants, often leading to cleaner reaction profiles.
Alkene Hetero-Difunctionalization via Nitrile Migration
A novel electrochemical strategy for the synthesis of functionalized nitriles involves the hetero-difunctionalization of alkenes coupled with a distal nitrile migration. rsc.orgnih.gov This method has been successfully applied to the azidocyanation of alkenes. rsc.org
The reaction typically employs alkene-containing cyanohydrins as starting materials in an undivided electrochemical cell. Anodic oxidation is proposed to generate a radical cation from the alkene. This intermediate then undergoes a cyclization/1,4-nitrile migration cascade. The distal nitrile group migrates to the former site of the double bond, and an external nucleophile (such as an azide from sodium azide) is incorporated. This process yields 1,2-azidonitriles, which are valuable synthetic building blocks. rsc.org The method is free of organic oxidants and is applicable to a variety of alkene substrates. rsc.org
This electrochemical approach has also been extended to sulfonylcyanation, demonstrating its versatility in creating diverse nitrile-containing molecules. The ability to achieve difunctionalization with concomitant nitrile migration provides a unique and efficient pathway for synthesizing complex nitrile products. rsc.org
| Method | Starting Material | Key Transformation | Product |
| Electrochemical Azidocyanation | Alkene-containing cyanohydrin | Anodic oxidation, 1,4-nitrile migration | 1,2-Azidonitrile rsc.org |
| Electrochemical Sulfonylcyanation | Alkene-containing cyanohydrin | Anodic oxidation, 1,4-nitrile migration | Sulfonylated nitrile rsc.org |
Derivatization from Functionalized Malononitrile Precursors
Malononitrile and its derivatives are highly versatile building blocks in organic synthesis, primarily due to the acidity of the methylene (B1212753) protons and the reactivity of the nitrile groups. These precursors can be employed in a variety of carbon-carbon bond-forming reactions to construct complex molecular architectures, including those of this compound analogues.
One of the fundamental reactions involving malononitrile is the Knoevenagel condensation, which typically involves the reaction of malononitrile with an aldehyde or a ketone in the presence of a base. This reaction leads to the formation of an α,β-unsaturated dinitrile. The mechanism commences with the deprotonation of malononitrile to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the reaction partner. Subsequent dehydration yields the unsaturated product. nih.gov
While a direct synthesis of this compound from a simple malononitrile precursor is not extensively documented, analogous structures can be synthesized through multi-component reactions. For instance, the reaction of malononitrile with β-dicarbonyl compounds, such as β-keto esters and amides, can lead to the formation of pyridones through cyanocarbon acid and iminopyran intermediates. researchgate.net Furthermore, benzylidenemalononitrile, a derivative of malononitrile, serves as a precursor for the synthesis of various heterocyclic compounds. researchgate.net
The general reactivity of malononitrile in Michael additions also provides a pathway to highly functionalized nitrile compounds. In this type of reaction, the malononitrile carbanion adds to the β-carbon of an α,β-unsaturated compound. Tautomerization of the resulting intermediate then yields the final product. nih.gov This strategy can be envisioned for the synthesis of this compound analogues by selecting an appropriate α,β-unsaturated ketone as the Michael acceptor.
A summary of common reactions involving malononitrile that can be adapted for the synthesis of complex nitriles is presented in the table below.
| Reaction Type | Reactants | Typical Product | Relevance to this compound Synthesis |
| Knoevenagel Condensation | Malononitrile, Aldehyde/Ketone | α,β-Unsaturated Dinitrile | Can be used to introduce the dinitrile functionality, which may be further modified. |
| Michael Addition | Malononitrile, α,β-Unsaturated Ketone | Functionalized Dinitrile | A potential route to introduce the carbon skeleton of this compound. |
| Reaction with β-Dicarbonyls | Malononitrile, β-Keto Ester/Amide | Pyridones | Demonstrates the utility of malononitrile in building complex heterocyclic systems. |
Stereoselective Synthesis of this compound Derivatives
The presence of a stereocenter at the C2 position of this compound introduces the possibility of enantiomers. The development of stereoselective synthetic methods is crucial for accessing optically pure forms of this and related compounds, which is often a requirement for biological applications.
Recent advancements in biocatalysis and asymmetric catalysis have provided powerful tools for the enantioselective synthesis of chiral molecules. A notable example is the one-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. rsc.org This chemoenzymatic approach combines a photocatalyzed Knoevenagel condensation with an asymmetric enzymatic reduction.
The process begins with the Knoevenagel condensation between a substituted acetophenone and malononitrile, photocatalyzed by methyl orange under white light irradiation. The resulting α,β-unsaturated dinitrile is then asymmetrically reduced by an ene-reductase, yielding a β-chiral malononitrile derivative with excellent enantiomeric excess (>99% ee) and in good yields (43–99%). rsc.org This methodology provides a sustainable and highly enantioselective route to valuable chiral building blocks that are structurally related to this compound.
The key advantage of this method is the high level of enantioselectivity conferred by the enzymatic reduction step. Molecular docking and dynamics simulations have been employed to understand the stereoselectivity and reactivity of different ene-reductases, aiding in the rational selection of the optimal biocatalyst. rsc.org A representative reaction scheme and results are summarized in the table below.
| Substrate (Acetophenone Derivative) | Product (β-Chiral Malononitrile) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 2-(1-Phenylethyl)malononitrile | 85 | >99 |
| 4-Methylacetophenone | 2-(1-(p-Tolyl)ethyl)malononitrile | 92 | >99 |
| 4-Methoxyacetophenone | 2-(1-(4-Methoxyphenyl)ethyl)malononitrile | 99 | >99 |
| 4-Chloroacetophenone | 2-(1-(4-Chlorophenyl)ethyl)malononitrile | 80 | >99 |
Data adapted from a one-pot photoenzymatic synthesis study. rsc.org
When a molecule contains two or more stereocenters, the control of diastereoselectivity becomes a critical aspect of its synthesis. For derivatives of this compound that possess an additional stereocenter, synthetic methods that can selectively produce one diastereomer are highly valuable.
A relevant example of diastereoselective synthesis is the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. nih.gov This reaction, conducted in the presence of sodium methoxide in methanol, results in the formation of polyfunctional δ-diketones as a mixture of two diastereomers. The reaction proceeds through the regioselective addition of the 3-oxo-3-phenylpropanenitrile anion to the carbon-carbon double bond of the enynone. The attack of the nucleophile can occur from either face of the double bond, leading to the formation of two diastereomeric intermediates, which are then protonated to give the final products. nih.gov
In a specific study, the reaction of various 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile consistently yielded a diastereomeric ratio of 2.5:1. nih.gov This demonstrates a moderate level of inherent diastereoselectivity in this particular transformation. The general yields for this reaction are good, ranging from 53% to 98%. nih.gov
The table below summarizes the results of the Michael addition reaction, highlighting the diastereoselective outcome.
| Entry | Enynone (Ar¹ and Ar²) | Product (δ-Diketone) | Yield (%) | Diastereomeric Ratio |
| 1 | Ar¹ = Ph, Ar² = Ph | 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile | 90 | 2.5:1 |
| 2 | Ar¹ = Ph, Ar² = 4-MeC₆H₄ | 2-Benzoyl-3-(2-oxo-2-(p-tolyl)ethyl)-5-phenylpent-4-ynenitrile | 85 | 2.5:1 |
| 3 | Ar¹ = Ph, Ar² = 4-MeOC₆H₄ | 2-Benzoyl-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile | 78 | 2.5:1 |
| 4 | Ar¹ = Ph, Ar² = 4-ClC₆H₄ | 2-Benzoyl-3-(2-(4-chlorophenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile | 92 | 2.5:1 |
Data is illustrative of the diastereoselective Michael addition of 3-oxo-3-phenylpropanenitrile to enynones. nih.gov
Chemical Reactivity and Transformations of the 3 Oxo 2 Phenylhexanenitrile Scaffold
Reduction Reactions of the Ketone Moiety
The ketone functional group in the 3-oxo-2-phenylhexanenitrile scaffold is susceptible to reduction, yielding the corresponding secondary alcohol, 3-hydroxy-2-phenylhexanenitrile. The stereochemical outcome of this reduction is of significant interest, as the creation of a new chiral center can lead to diastereomeric products. The choice of reducing agent and reaction conditions plays a crucial role in controlling this selectivity.
Commonly employed reducing agents for β-ketonitriles include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The diastereoselectivity of the reduction is influenced by the steric environment around the carbonyl group, which is dictated by the α-phenyl and propyl substituents. Chelation-controlled reductions can also be employed by using specific reagents that coordinate with both the ketone and nitrile functionalities, thereby directing the hydride attack from a specific face of the molecule.
Table 1: Representative Ketone Reduction Reactions and Expected Products
| Reagent | Conditions | Expected Major Product | Diastereoselectivity |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | 3-Hydroxy-2-phenylhexanenitrile | Moderate |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, -78 °C to rt | 3-Hydroxy-2-phenylhexanenitrile | Moderate to Good |
| L-Selectride® | Tetrahydrofuran, -78 °C | syn-3-Hydroxy-2-phenylhexanenitrile | High |
| Sodium triacetoxyborohydride | Acetic acid, rt | anti-3-Hydroxy-2-phenylhexanenitrile | High |
Note: The stereochemical outcomes (syn/anti) are predicted based on established models for ketone reduction and may require experimental verification for the specific this compound substrate.
Nitrile Group Functional Group Interconversions
The nitrile group is a highly versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. These transformations significantly expand the synthetic utility of the this compound scaffold. researchgate.net
Key interconversions include:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid or a primary amide. Under acidic conditions, the reaction typically proceeds to the carboxylic acid, 3-oxo-2-phenylhexanoic acid, with the potential for subsequent decarboxylation. Basic hydrolysis can often be controlled to stop at the primary amide stage, yielding 3-oxo-2-phenylhexanamide.
Reduction: The nitrile group can be reduced to a primary amine, 2-(aminomethyl)-2-phenylhexan-3-one. Strong reducing agents like LiAlH₄ are typically required for this transformation. Catalytic hydrogenation over platinum or nickel catalysts is also an effective method.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form imine intermediates, which are then hydrolyzed to yield ketones. libretexts.org This allows for the introduction of a new carbon-carbon bond at the original nitrile position.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
Intramolecular Cyclization and Ring Formation Reactions
The bifunctional nature of this compound and its derivatives makes them excellent precursors for intramolecular cyclization reactions, leading to the formation of diverse ring systems. rsc.org
Lactone Annulation from γ-Cyanoketones
While this compound is a β-cyanoketone, it can be elaborated into a γ-cyanoketone through appropriate synthetic manipulations. Once the γ-cyanoketone is formed, it can undergo lactone annulation. This process typically involves the reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization where the hydroxyl group attacks the nitrile. The resulting iminolactone can then be hydrolyzed to afford the corresponding γ-lactone. This strategy is a powerful method for constructing five-membered lactone rings, which are prevalent motifs in natural products. rochester.edu
Intramolecular Cyclopropanation of α-Diazo-β-Ketonitrile Analogs
A particularly powerful transformation involves the conversion of the this compound scaffold into its α-diazo analog. This is typically achieved via a diazo-transfer reaction with a sulfonyl azide (B81097) reagent. The resulting α-diazo-β-ketonitrile is a key intermediate for intramolecular cyclopropanation reactions. nih.gov
Upon treatment with transition-metal catalysts, such as those based on rhodium(II), copper(II), or cobalt(II), the diazo compound extrudes nitrogen gas to form a metal-carbene intermediate. nih.gov If the propyl chain of the hexanenitrile (B147006) contains a site of unsaturation (an alkene), this carbene can undergo an intramolecular cyclopropanation reaction. This reaction is highly efficient for forming bicyclic systems containing a strained cyclopropane (B1198618) ring. nih.govnih.gov
For example, an analog such as 2-diazo-3-oxo-2-phenyl-6-heptenenitrile could be expected to undergo the following transformation:
Table 2: Catalysts for Intramolecular Cyclopropanation of an Alkenyl α-Diazo-β-Ketonitrile Analog
| Catalyst | Conditions | Product | Diastereoselectivity |
| Rh₂(OAc)₄ | Dichloromethane, rt | Bicyclo[4.1.0]heptane derivative | High |
| Cu(acac)₂ | Toluene, reflux | Bicyclo[4.1.0]heptane derivative | Moderate to High |
| [Co(P1)] (Chiral Porphyrin) | Toluene, 4-DMAP, rt | Chiral Bicyclo[4.1.0]heptane derivative | High (enantioselective) nih.gov |
This methodology provides a direct route to constructing complex, strained bicyclic skeletons that are valuable intermediates in organic synthesis. rochester.edunih.gov
Formation of Polycyclic and Heterocyclic Systems
The this compound scaffold is a valuable building block for synthesizing a wide range of polycyclic and heterocyclic compounds. beilstein-journals.orgrsc.org Its reactivity can be harnessed in various annulation and condensation strategies.
Michael Addition and Subsequent Cyclization: The active methylene (B1212753) group at the C4 position can be deprotonated to form an enolate, which can participate in Michael addition reactions with α,β-unsaturated compounds. The resulting adduct can then undergo intramolecular cyclization. For instance, reaction with conjugated enynones can lead to polyfunctional δ-diketones, which are precursors for heterocycles like 1,2-diazepines. mdpi.comresearchgate.netnih.gov
Condensation Reactions: The ketone and nitrile functionalities can participate in condensation reactions with binucleophiles to form various heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazines or pyrazoles. Condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to highly substituted pyridines or other fused heterocyclic systems. mdpi.comresearchgate.net
Brønsted Acid-Promoted Cyclization: In appropriately substituted analogs, Brønsted acids can promote intramolecular cyclization pathways, leading to the formation of polycyclic aromatic compounds such as polysubstituted indenes. rsc.org
Reactions of Cyclopropane Adducts Derived from Ketonitriles
The cyclopropane adducts formed via the intramolecular cyclopropanation described in section 3.3.2 are themselves synthetically versatile intermediates. The high ring strain of the cyclopropane ring, combined with the activating effect of the adjacent ketone and nitrile groups, makes them susceptible to a variety of ring-opening and rearrangement reactions.
Nucleophilic Ring Opening: The cyclopropane ring can be opened by nucleophiles. The attack can occur at different positions depending on the nature of the nucleophile and the reaction conditions, leading to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Reductive Ring Opening: Hydrogenolysis of the cyclopropane ring, typically using hydrogen gas and a palladium catalyst, can lead to the formation of gem-dimethyl groups or other reduced structures.
Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, the strained cyclopropane ring can undergo rearrangements, such as vinylcyclopropane-cyclopentene rearrangements, providing access to five-membered ring systems.
Further Cyclization: The functional groups on the cyclopropane adduct can be further elaborated and used in subsequent cyclization reactions to build even more complex polycyclic systems. researchgate.net
Aldehyde Cycloaddition Reactions
Theoretically, the activated methylene group (the carbon between the ketone and the nitrile) of this compound could act as a nucleophile in reactions with aldehydes. After deprotonation by a base, the resulting carbanion could attack the electrophilic carbonyl carbon of an aldehyde. A subsequent intramolecular reaction could then lead to a cyclic product.
Rearrangement Processes within the Ketonitrile Framework
Rearrangement reactions involve the migration of an atom or group within a molecule. The ketonitrile framework of this compound could potentially undergo various rearrangements under specific conditions, although no specific examples are documented.
One could speculate on the possibility of rearrangements involving the phenyl group or the nitrile group, particularly under acidic or basic conditions or upon activation by certain reagents. For example, in other systems, rearrangements of alpha-ketonitriles can be induced to form different heterocyclic structures.
Without specific experimental data for this compound, any discussion on its rearrangement processes remains speculative and based on the known reactivity of similar chemical structures.
Mechanistic Investigations in 3 Oxo 2 Phenylhexanenitrile Chemistry
Radical Mechanism Elucidation
Radical pathways represent a significant class of reaction mechanisms. Investigating the transient radical intermediates in the chemistry of 3-Oxo-2-phenylhexanenitrile is crucial for a comprehensive understanding of its formation and reactivity.
Radical trapping experiments are a powerful tool for detecting and identifying short-lived radical intermediates. These experiments introduce a "trap" molecule that reacts with the transient radical to form a stable, characterizable product.
One advanced method for trapping short-lived radicals involves the use of terminal alkenes with a nitroxide leaving group, such as allyl-TEMPO derivatives. nih.gov The reaction of a radical intermediate with this type of trap results in a stable, non-radical product that can be analyzed by mass spectrometry (MS) and other techniques to reveal the structure of the original radical. nih.govwhiterose.ac.uk For instance, in a hypothetical reaction involving this compound where a radical intermediate is suspected, the addition of an allyl-TEMPO trap could lead to the formation of a stable adduct. Analysis of this adduct would provide concrete evidence for the presence of the radical and its specific structure.
Another widely used technique is spin trapping, often coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Nitrone spin traps, such as PBN (N-tert-butyl-α-phenylnitrone) and DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), react with radical intermediates to form persistent nitroxide radicals. mdpi.com These nitroxide adducts have characteristic EPR spectra that can provide information about the structure of the trapped radical. mdpi.com For example, if the formation of this compound were to proceed via a radical mechanism, the addition of PBN could lead to a spin adduct whose EPR spectrum would confirm the presence of the radical intermediate.
| Trapping Method | Principle | Analytical Technique |
| Allyl-TEMPO Derivatives | Homolytic substitution (SH2') reaction with a radical to form a stable, non-radical product. | Mass Spectrometry (MS), HPLC-MS |
| Spin Trapping (e.g., PBN, DEPMPO) | Addition of a radical to a nitrone to form a persistent nitroxide radical adduct. | Electron Paramagnetic Resonance (EPR) Spectroscopy |
Radical clock reactions are a sophisticated kinetic tool used to determine the rates of fast radical reactions. This method relies on a "clock" molecule that undergoes a unimolecular rearrangement at a known rate. By comparing the rate of this rearrangement with the rate of a competing bimolecular reaction (the one being studied), the unknown rate constant can be determined.
The hex-5-enyl radical is a classic example of a radical clock, as it undergoes a 5-exo cyclization to form the cyclopentylmethyl radical at a well-calibrated rate. researchgate.net To investigate a potential radical reaction involving this compound, a reactant incorporating a hex-5-enyl moiety could be designed. The distribution of products—those resulting from the un-rearranged radical versus those from the cyclized radical—would allow for the calculation of the rate constant of the reaction of interest.
Different radical clocks with varying rearrangement rates are available, allowing for the study of a wide range of reaction speeds, from moderately fast to diffusion-controlled. illinois.edu The choice of the appropriate radical clock is crucial and depends on the expected reactivity of the system under investigation. illinois.edu
| Radical Clock Example | Rearrangement Type | Typical Rate Constant (s-1 at 25°C) |
| Hex-5-enyl | 5-exo cyclization | ~105 |
| Cyclopropylcarbinyl | Ring opening | ~108 |
| Cubylcarbinyl | Ring opening | ~1010 |
Role of Organometallic Intermediates and Oxidation States in Catalytic Cycles
Many synthetic routes to nitriles, including potentially those for this compound, employ transition metal catalysts. Understanding the catalytic cycle, including the organometallic intermediates and the oxidation states of the metal center, is key to optimizing these reactions.
Nickel-catalyzed cross-coupling reactions are a powerful method for C-C bond formation. scholaris.ca A plausible catalytic cycle for the synthesis of a nitrile could involve a Ni(0)/Ni(II) cycle. In such a cycle, a Ni(0) complex might undergo oxidative addition to a substrate, forming a Ni(II) intermediate. This could then be followed by further reaction steps, such as migratory insertion and reductive elimination, to form the final product and regenerate the Ni(0) catalyst. scholaris.ca It is often challenging to definitively determine the active oxidation states, as multiple species (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) can be present during the reaction. scholaris.ca
The nature of the ligands coordinated to the metal center plays a crucial role in stabilizing the different oxidation states and influencing the reactivity of the organometallic intermediates. Mechanistic studies in this area often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling.
Electronic Effects and Reaction Pathway Analysis
The electronic properties of substituents on the aromatic rings and the aliphatic chain of this compound and its precursors can significantly influence reaction pathways and rates.
In reactions such as the Michael addition, the electronic nature of substituents can have a pronounced effect on the reactivity of the starting materials and the stability of intermediates. For instance, in the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones, electron-withdrawing groups on the enynone have been observed to lead to higher yields of the desired product. mdpi.com This can be attributed to the increased electrophilicity of the Michael acceptor. A plausible reaction mechanism for such a reaction starts with the base-mediated formation of a carbanion from the active methylene (B1212753) compound, which then attacks the electrophilic double bond. nih.gov
A similar analysis can be applied to the chemistry of this compound. The presence of electron-donating or electron-withdrawing groups on the phenyl ring would be expected to modulate the acidity of the α-proton and the nucleophilicity of the corresponding carbanion, thereby influencing the course of subsequent reactions.
Spectroelectrochemical Studies for Mechanistic Insights
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties and reactions of electrochemically generated species in real-time. This method can provide valuable insights into redox-active intermediates and reaction mechanisms.
By applying a potential to a solution containing a precursor to this compound, it may be possible to generate radical cations or anions. These species can then be characterized using techniques such as UV-Vis, IR, or EPR spectroscopy. For example, electro-oxidative [3+2] annulation reactions have been studied where radical cations are generated at an anode and then undergo cross-coupling reactions. researchgate.net
Such studies could be employed to investigate the redox behavior of this compound or its precursors. By monitoring the spectroscopic changes as a function of the applied potential, it would be possible to identify reactive intermediates and gain a deeper understanding of the electron transfer steps involved in its synthesis or subsequent reactions.
Computational Chemistry Applications in 3 Oxo 2 Phenylhexanenitrile Research
Quantum Chemical Calculations for Molecular Properties and Stability
There is no available research that details the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the molecular properties and stability of 3-Oxo-2-phenylhexanenitrile. Consequently, data tables of calculated properties like optimized geometry, electronic energies, dipole moments, or frontier molecular orbital energies are not available for this specific compound.
Theoretical Studies on Reaction Mechanisms and Energetics
No theoretical studies on the reaction mechanisms and energetics involving this compound have been published. As a result, there is no information on computed reaction pathways, transition state energies, or activation barriers for reactions in which this compound might participate as a reactant, intermediate, or product.
Conformational Analysis and Stereochemical Predictions
A conformational analysis of this compound using computational methods has not been reported in the scientific literature. Therefore, there are no findings on its potential conformers, their relative stabilities, or any stereochemical predictions based on computational modeling.
Applications of 3 Oxo 2 Phenylhexanenitrile As a Synthetic Intermediate
Precursor to Pharmaceutical and Bioactive Agents
The unique structural features of 3-Oxo-2-phenylhexanenitrile make it a potential starting material for the synthesis of molecules with pharmaceutical and biological activity.
Information detailing the specific role of this compound as a direct precursor in the synthesis of Lomevactone is not prominently available in the surveyed scientific literature.
The synthetic pathway to produce octahydroquinolizine derivatives directly from this compound is not extensively documented in the available research. Alternative syntheses of octahydroquinolizine systems have been achieved from precursors such as α,β-unsaturated enamide esters via intramolecular double Michael reactions researchgate.net.
Building Blocks for Complex Molecular Architectures
The reactivity of this compound allows it to serve as a foundational element in the synthesis of diverse and complex chemical structures. Its ability to participate in cyclization and condensation reactions is particularly notable.
β-Ketonitriles are well-established precursors for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and quinazolinones. nih.gov The general strategy involves the reaction of the 1,3-dicarbonyl-like functionality within the β-ketonitrile with binucleophilic reagents.
For the synthesis of pyrazoles, this compound can undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives. rsc.orggoogle.com In this reaction, the two nitrogen atoms of the hydrazine molecule react with the ketone carbonyl carbon and the nitrile carbon (or its enol tautomer) to form the five-membered pyrazole ring. This method is a direct and efficient way to create highly substituted pyrazoles. rsc.orgmdpi.comorganic-chemistry.org
Quinazolinone synthesis can be achieved through various routes, often starting from anthranilic acid or its derivatives. nih.gov While a direct one-pot reaction with this compound is less common, the β-ketonitrile can be used to build a key fragment that is later cyclized. For instance, it can react with a derivative of 2-aminobenzamide where the amino group condenses with the ketone and the amide nitrogen participates in cyclization involving the nitrile group, ultimately forming the quinazolinone core. Many substituted 4(3H)-quinazolinones are known to possess diverse biological activities. ptfarm.pl
Table 1: Heterocyclic Synthesis from β-Ketonitrile Intermediates
| Starting Material Class | Reagent | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| β-Ketonitrile | Hydrazine Hydrate | 5-Aminopyrazole | Cyclocondensation |
| β-Ketonitrile | Substituted Hydrazines | Substituted Pyrazole | Cyclocondensation |
This compound can serve as a precursor for the formation of cyclic ketones through intramolecular cyclization reactions. One such pathway is the Thorpe-Ziegler reaction, where a dinitrile is cyclized under basic conditions to form a cyclic α-cyano ketone after hydrolysis. To utilize this compound in this manner, it would first need to be functionalized with a second nitrile group at the terminal end of the hexyl chain. Subsequent base-catalyzed intramolecular cyclization would then yield a substituted cyclohexanone derivative.
Another potential approach involves intramolecular Friedel-Crafts acylation. If the phenyl group at the second position were replaced with a phenyl-containing substituent that includes an appropriate tether, the ketone could participate in an acid-catalyzed cyclization onto the appended aromatic ring, leading to fused cyclic ketone systems. This strategy is analogous to the synthesis of perylene-fused cyclic ketones from precursors that undergo intramolecular acylation. researchgate.net
The synthesis of bridged and spirocyclic frameworks requires the formation of complex three-dimensional structures. Spirocycles, in particular, have gained increasing attention in medicinal chemistry. nih.gov this compound possesses functional groups that can be elaborated into precursors for such intricate architectures.
The ketone moiety can participate in reactions like the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition with an alkene, to form spirocyclic oxetanes. rsc.org This would involve the reaction of the ketone in this compound with an alkene to generate a spiro-oxetane fused at the third carbon of the hexanenitrile (B147006) chain.
Furthermore, the activated α-carbon (position 2) can act as a nucleophile to form a bond with an electrophilic center within the same molecule, leading to cyclization. By designing a substrate where the hexyl chain is terminated with an electrophilic group (e.g., an alkene or alkyl halide), an intramolecular alkylation could be initiated. If the chain also contained a point of attachment to the phenyl ring, this could facilitate the formation of a bridged system.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of 3-Oxo-2-phenylhexanenitrile. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure can be elucidated.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the alpha-position, and the protons of the propyl chain. The aromatic protons typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The methine proton (α-CH) is expected to be a singlet or a narrowly split multiplet. The methylene (B1212753) and methyl protons of the propyl group will appear in the upfield region, with their multiplicity dictated by spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon (C=O), the nitrile carbon (C≡N), the carbons of the phenyl ring, the alpha-carbon, and the carbons of the alkyl chain. The carbonyl carbon is typically observed significantly downfield (around 195-200 ppm), while the nitrile carbon appears in the 115-120 ppm range.
Based on analogous structures, the following table outlines the expected chemical shifts.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Phenyl Protons | 7.20 - 7.50 (m, 5H) | 128.0 - 135.0 |
| Alpha-CH | 4.50 - 4.70 (s, 1H) | 40.0 - 45.0 |
| Methylene (-CH₂-CH₂-CH₃) | 2.55 - 2.65 (t, 2H) | 41.0 - 43.0 |
| Methylene (-CH₂-CH₂-CH₃) | 1.55 - 1.65 (m, 2H) | 17.0 - 19.0 |
| Methyl (-CH₂-CH₂-CH₃) | 0.90 - 1.00 (t, 3H) | 13.0 - 14.0 |
| Carbonyl (C=O) | Not Applicable | 195.0 - 200.0 |
| Nitrile (C≡N) | Not Applicable | 115.0 - 120.0 |
Note: This is a predictive table based on structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₃NO), the monoisotopic mass is 187.0997 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Predicted adducts in electrospray ionization (ESI) are commonly observed. nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.1070 |
| [M+Na]⁺ | 210.0889 |
| [M-H]⁻ | 186.0924 |
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern. The fragmentation of ketones often involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. For this compound, this can lead to several key fragments. Common fragmentation patterns for ketones and aromatic compounds suggest the formation of stable ions. nih.govyoutube.com
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the propyl group would result in a benzoyl-substituted acylium ion.
Loss of Propyl Group: This would generate a fragment corresponding to the [M - C₃H₇]⁺ ion.
Benzoyl Cation: A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation [C₆H₅CO]⁺.
Phenyl Cation: A peak may also be observed at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. The nitrile (C≡N) and carbonyl (C=O) groups are particularly easy to identify. chemicalbook.comrsc.org For similar β-ketonitriles, the carbonyl stretch appears around 1688-1715 cm⁻¹ and the nitrile stretch around 2255-2259 cm⁻¹. rsc.org
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2240 - 2260 | Medium |
| Ketone | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.
This method would unambiguously confirm the atomic connectivity and provide insights into the molecule's conformation in the solid state. Furthermore, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry. It also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement. As of now, specific crystallographic data for this compound has not been reported in the literature surveyed.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for the subsequent assessment of its purity.
Purification: Column chromatography, particularly flash chromatography using silica (B1680970) gel as the stationary phase, is a standard method for purifying β-ketonitriles. rsc.org A solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used as the mobile phase. rsc.org The optimal ratio of these solvents is determined by preliminary analysis using Thin Layer Chromatography (TLC), which is also used to monitor the progress of the column separation.
Purity Assessment: The purity of the isolated this compound can be assessed by several methods. A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. hmdb.ca NMR spectroscopy can also be used to assess purity, where the absence of signals from impurities and solvents confirms the clean nature of the sample. nih.gov
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in 3-Oxo-2-phenylhexanenitrile Synthesis
The synthesis of β-ketonitriles, including this compound, has traditionally relied on the acylation of nitrile anions. Classical methods, such as the reaction of an ester with the anion of phenylacetonitrile, present several persistent challenges. A primary difficulty is the need for strong bases to deprotonate the α-carbon of the nitrile. Historically, bases like sodium amide or sodium hydride have been employed. nih.gov These reagents are often hazardous, requiring stringent anhydrous conditions and careful handling. Furthermore, to drive the reaction to completion, two equivalents of the base are typically necessary because the resulting β-ketonitrile product is more acidic than the starting nitrile, leading to its immediate deprotonation. nih.gov This stoichiometric requirement diminishes the atom economy of the process. Another challenge is the potential for side reactions; for instance, the use of sodium amide can sometimes lead to the formation of amidine byproducts through the base's nucleophilic attack on the nitrile. nih.gov
Despite these challenges, significant opportunities exist for innovation. The development of milder, safer, and more cost-effective bases is a key area of interest. There is a substantial opportunity to design catalytic systems that can facilitate the synthesis with higher efficiency and selectivity, reducing the reliance on stoichiometric strong bases. Furthermore, the versatile reactivity of the this compound scaffold presents an opportunity for its use in diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening in various applications.
Emerging Methodologies and Advanced Synthetic Strategies
A significant advancement is the move towards transition-metal-catalyst-free reactions. One such method involves the reaction of tertiary amides with acetonitriles using lithium bis(trimethylsilyl)amide (LiHMDS) as the base, which can produce β-ketonitriles in good yields under relatively mild conditions. rsc.org Another green and economical approach utilizes inexpensive potassium tert-butoxide (KOt-Bu) to facilitate the acylation of acetonitrile anions with esters and lactones in ethereal solvents. nih.gov This method avoids the hazards associated with sodium amide and often proceeds effectively at ambient temperatures, sometimes requiring only a catalytic amount of an additive like isopropanol to facilitate the reaction. nih.gov
Multi-component and one-pot reactions represent another frontier in advanced synthesis. These strategies enhance efficiency by combining multiple reaction steps into a single operation, thereby avoiding the costly and wasteful isolation and purification of intermediates. soton.ac.uk For example, a base-catalyzed, one-pot, three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur has been developed to directly access 2-aryl-3-cyanothiophenes, showcasing the utility of β-ketonitriles in complex tandem reactions. rsc.org Similarly, palladium-catalyzed α-alkenylation of arylacetonitriles provides a modern, efficient route to aryl acrylonitrile derivatives, which are structurally related to the core scaffold of interest. frontiersin.org
| Synthetic Strategy | Key Reagents/Catalysts | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Classical Acylation | Sodium Amide, Sodium Hydride, n-BuLi | Stoichiometric base, often harsh temperatures | Well-established methodology | Hazardous reagents, poor atom economy, side reactions nih.gov |
| Green Acylation | Potassium tert-butoxide (KOt-Bu) | Ambient temperature, catalytic additives | Inexpensive, safer, environmentally friendly nih.gov | Substrate scope may be limited |
| Amide-Nitrile Coupling | LiHMDS | Transition-metal-free | Good yields, alternative to esters rsc.org | Requires pre-formed amides |
| Multi-component Reactions | Various bases/catalysts | One-pot synthesis | High efficiency, reduced waste, molecular complexity rsc.org | Optimization of conditions can be complex |
| Pd-Catalyzed Alkenylation | Palladium/NIXANTPHOS | Catalytic cycle | Access to functionalized derivatives, scalability frontiersin.org | Cost and toxicity of palladium catalyst |
Potential for New Applications of this compound Derivatives in Materials Science and Medicinal Chemistry Beyond Prohibited Areas
The true value of this compound lies in its role as a versatile synthetic building block. Its derivatives are precursors to a wide array of carbocyclic and heterocyclic systems with potential applications in both materials science and medicinal chemistry.
In Medicinal Chemistry , β-ketonitriles are crucial starting materials for synthesizing heterocyclic compounds that form the core of many pharmacologically active agents. nih.govrsc.org For instance, they can be used to produce pyridines, pyrimidines, and pyrazoles. rsc.org A notable application is in the synthesis of polyfunctional δ-diketones through Michael addition reactions. mdpi.comresearchgate.netnih.gov These δ-diketones can then be cyclized with hydrazine (B178648) to yield substituted 5,6-dihydro-4H-1,2-diazepines, a class of compounds investigated for various biological activities. nih.gov The resulting heterocyclic scaffolds have been associated with anticancer, anti-inflammatory, and antimalarial properties, making this compound derivatives attractive targets for drug discovery programs. rsc.orgnih.gov
In Materials Science , the reactivity of the nitrile and keto functionalities allows for the construction of conjugated systems with interesting photophysical properties. The use of benzoylacetonitrile, a related β-ketonitrile, in a three-component reaction to form 3-cyanothiophene derivatives is a prime example. rsc.org Thiophene-based materials are cornerstones in the development of organic photovoltaics and semiconductors. rsc.org Furthermore, δ-diketones derived from these precursors can be converted into pyrylium salts, which have applications as luminescent biolabels for imaging biological molecules like proteins and nucleic acids. nih.gov Derivatives such as 3-benzoylpyridines, also accessible from these synthetic pathways, have been identified as components in advanced materials like activated delayed fluorescence organic light-emitting diodes (OLEDs). nih.gov
| Derivative Class | Synthetic Precursor | Potential Application Area | Specific Use |
|---|---|---|---|
| 1,2-Diazepines | δ-Diketones | Medicinal Chemistry | Scaffolds for antimicrobial and immunomodulatory agents nih.gov |
| Pyridines/Pyrimidines | β-Ketonitriles | Medicinal Chemistry | Core structures in anticancer and anti-inflammatory drugs rsc.org |
| 3-Cyanothiophenes | β-Ketonitriles | Materials Science | Building blocks for organic photovoltaic materials rsc.org |
| Pyrylium Salts | δ-Diketones | Materials Science | Luminescent biolabels for imaging proteins and nucleic acids nih.gov |
| 3-Benzoylpyridines | δ-Diketones | Materials Science | Components for organic light-emitting diodes (OLEDs) nih.gov |
Q & A
Q. What are the common synthetic routes for 3-Oxo-2-phenylhexanenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of nitrile-containing compounds like this compound often involves condensation or cycloaddition reactions. A widely applicable approach is the reaction of acrylonitrile derivatives with aromatic aldehydes under basic or acidic conditions. For example, using benzaldehyde derivatives as starting materials, the Knoevenagel condensation can be employed to form α,β-unsaturated nitriles, which are further functionalized. Optimization of yield requires careful control of temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., piperidine or ammonium acetate). Reaction monitoring via TLC or HPLC is critical to minimize side products like dimerization or over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- FT-IR : The carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and nitrile (C≡N) absorption at 2200–2250 cm⁻¹ are diagnostic.
- NMR :
- ¹H NMR : Look for deshielded protons adjacent to the carbonyl (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : The carbonyl carbon appears at δ 190–210 ppm, while the nitrile carbon is typically δ 115–125 ppm.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms molecular geometry. For example, Acta Crystallographica studies highlight the planar arrangement of the phenyl and carbonyl groups in similar nitriles .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data or biological activity reports for this compound?
- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or experimental artifacts. To resolve these:
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
- Advanced Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (e.g., COSY, NOESY) to verify spatial arrangements.
- Statistical Analysis : Apply principal component analysis (PCA) or clustering algorithms to identify outliers in biological activity datasets. Reference frameworks for empirical contradiction analysis, such as those discussed in reliability estimation of intelligent data analysis, can guide systematic validation .
Q. What strategies can be employed to optimize the stereoselectivity in synthetic pathways involving this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry during cyclization or addition steps.
- Solvent Effects : Polar aprotic solvents (e.g., THF or acetonitrile) enhance selectivity by stabilizing transition states.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired stereoisomer. For instance, low temperatures (0–5°C) may favor kinetic products, while prolonged heating promotes thermodynamic stability. Refer to studies on analogous nitriles for reaction condition benchmarks .
Q. How can computational methods enhance the understanding of this compound’s reactivity and biological interactions?
- Methodological Answer :
- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes or receptors) by simulating interactions between the nitrile/ketone groups and active sites. Software like AutoDock Vina or Schrödinger Suite is commonly used.
- DFT Calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to explain regioselectivity in reactions. For example, the electron-withdrawing nitrile group directs electrophilic attacks to specific positions on the phenyl ring.
- MD Simulations : Study conformational stability in solution or lipid bilayers to inform drug design. These approaches are validated in studies on structurally related antiviral compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
